Methyl dithioacetate

Catalog No.
S587580
CAS No.
2168-84-5
M.F
C3H6S2
M. Wt
106.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl dithioacetate

CAS Number

2168-84-5

Product Name

Methyl dithioacetate

IUPAC Name

methyl ethanedithioate

Molecular Formula

C3H6S2

Molecular Weight

106.21 g/mol

InChI

InChI=1S/C3H6S2/c1-3(4)5-2/h1-2H3

InChI Key

PFWSEYMNCOMKDX-UHFFFAOYSA-N

SMILES

CC(=S)SC

Synonyms

methyldithioacetate

Canonical SMILES

CC(=S)SC

Enzyme Inhibition:

MDTA has been investigated for its ability to inhibit certain enzymes, particularly those involved in cellular metabolism. Studies have shown that MDTA can inhibit pyruvate dehydrogenase (PDH), a key enzyme in the conversion of glucose to energy []. Further research explores its potential to target other enzymes, potentially impacting various biological processes.

Antibacterial and Antifungal Properties:

MDTA exhibits antibacterial and antifungal properties. Research suggests it can inhibit the growth of various bacterial and fungal species, including those resistant to conventional antibiotics [, ]. This characteristic makes it a potential candidate for developing novel antimicrobial agents.

Heavy Metal Chelation:

MDTA possesses chelating properties, meaning it can bind to metal ions. This property makes it potentially useful in detoxification and chelation therapy. Studies have shown that MDTA can chelate various heavy metals, including lead and mercury, potentially aiding their removal from the body [].

Cancer Research:

Limited research suggests MDTA may have anti-tumor properties. Studies have shown it can induce cell death in various cancer cell lines []. However, further investigation is needed to understand its potential therapeutic applications and mechanisms of action.

Other Research Applications:

MDTA is also being explored for its potential applications in other areas, including:

  • Neurodegenerative diseases: Examining its potential role in protecting neurons from damage [].
  • Drug delivery: Investigating its use as a carrier for delivering other therapeutic agents [].

Methyl dithioacetate is a chemical compound with the molecular formula C3H6S2C_3H_6S_2. It is classified as a thioester, which is characterized by the presence of a sulfur atom double-bonded to a carbon atom and single-bonded to another carbon atom. This compound is notable for its unique structure, which includes two sulfur atoms, contributing to its distinct chemical properties and reactivity. Methyl dithioacetate is typically a colorless liquid with a pungent odor, similar to other thioesters, and it is soluble in organic solvents.

Currently, there is no documented information on the specific mechanism of action of methyl dithioacetate in biological systems.

  • Flammable and require handling with appropriate precautions [].
  • Corrosive to skin and eyes due to the presence of the thiol group.
  • May cause respiratory irritation if inhaled.
Due to the presence of the thioester functional group. Key reactions include:

  • Hydrolysis: Methyl dithioacetate can undergo hydrolysis in the presence of water, leading to the formation of methanethiol and acetic acid.
  • Nucleophilic Substitution: The compound can react with nucleophiles, such as amines or alcohols, resulting in the formation of thioester derivatives.
  • Decomposition: Under certain conditions, methyl dithioacetate may decompose into simpler compounds, including thiols and other sulfur-containing species .

Methyl dithioacetate can be synthesized through several methods:

  • Direct Reaction: One common method involves the reaction of methanethiol with acetic anhydride or acetyl chloride in the presence of a base. This process yields methyl dithioacetate along with byproducts such as hydrochloric acid or acetic acid.
  • Enzymatic Synthesis: Certain microorganisms can produce methyl dithioacetate enzymatically from methanethiol and acetyl-CoA, highlighting a potential biotechnological route for its synthesis .

Methyl dithioacetate finds applications in various fields:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Flavoring Agents: Due to its distinctive odor, it may be used in the food industry as a flavoring agent or fragrance component.
  • Research: Its unique properties make it a subject of study for understanding thioester chemistry and its implications in biological systems .

Interaction studies involving methyl dithioacetate focus on its reactivity with different nucleophiles and electrophiles. These studies help elucidate its potential roles in biochemical pathways and its interactions with biological macromolecules. Research indicates that methyl dithioacetate can interact with various enzymes involved in sulfur metabolism, which may influence metabolic processes in organisms .

Methyl dithioacetate shares similarities with other thioesters and esters. Here are some comparable compounds:

Compound NameMolecular FormulaKey Characteristics
Methyl acetateC3H6O2C_3H_6O_2Common ester used as a solvent; less reactive than thioesters.
S-Methyl thioacetateC3H6OSC_3H_6OSContains one sulfur atom; involved in biological processes.
Ethyl thioacetateC4H8OSC_4H_8OSSimilar structure; used as a flavoring agent.
Acetic anhydrideC4H6O3C_4H_6O3Reactive acylating agent; used in organic synthesis.

Uniqueness of Methyl Dithioacetate

Methyl dithioacetate is unique due to its dual sulfur atoms, which significantly influence its chemical reactivity compared to other esters and thioesters. This structural feature allows for distinct interactions with biological systems and enhances its utility in synthetic chemistry. The presence of two sulfur atoms also contributes to its specific odor profile and potential applications in flavoring and fragrance industries .

XLogP3

1.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Wikipedia

Methyl ethane(dithioate)

Dates

Modify: 2024-04-14

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